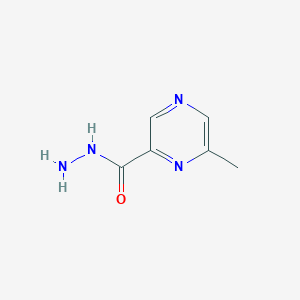

6-Methylpyrazine-2-carbohydrazide

Beschreibung

BenchChem offers high-quality 6-Methylpyrazine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyrazine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKELGYGLVSEMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544084 | |

| Record name | 6-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105426-65-1 | |

| Record name | 6-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 6-Methylpyrazine-2-carbohydrazide

This is an in-depth technical guide on the structure elucidation of 6-Methylpyrazine-2-carbohydrazide . It is designed for researchers and analytical scientists, focusing on the critical distinction between positional isomers using advanced NMR techniques.

Executive Summary & Strategic Importance

6-Methylpyrazine-2-carbohydrazide (CAS: 105426-65-1) is a critical pharmacophore in the development of antitubercular agents and complex Schiff base ligands. Its structural integrity is often compromised by the presence of its positional isomer, 5-methylpyrazine-2-carbohydrazide , which forms if the starting material (2,6-dimethylpyrazine) is contaminated with 2,5-dimethylpyrazine, or if non-reginoselective oxidation methods are employed.

This guide provides a definitive elucidation strategy. Unlike standard protocols that rely solely on 1H NMR chemical shifts—which are often ambiguous due to solvent effects—this workflow utilizes HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary validation tools.

Core Structural Challenge

The pyrazine ring possesses high symmetry potential. Distinguishing the 2,6-substitution pattern from the 2,5-substitution pattern requires mapping the connectivity of the aromatic protons relative to the carbonyl anchor and the methyl group.

Synthetic Context & Impurity Profiling

Understanding the synthesis is the first step in elucidation. The presence of specific isomers is dictated by the oxidation pathway of the dimethylpyrazine precursor.

-

Target Route (6-Methyl): Oxidation of 2,6-dimethylpyrazine

6-methylpyrazine-2-carboxylic acid -

Common Impurity Route (5-Methyl): Oxidation of 2,5-dimethylpyrazine (often present in technical grade 2,6-lutidine/pyrazine supplies).

Figure 1: Synthetic pathways showing the origin of the critical 5-methyl isomer impurity.

Analytical Strategy: The "Smoking Gun" Protocol

To strictly validate the structure, we employ a Self-Validating Logic Gate based on Long-Range NMR couplings.

The Logic of Distinction

-

Isomer A (6-Methyl): The proton at position 5 (H5) is four bonds away from the carbonyl carbon. Result: No HMBC correlation.

-

Isomer B (5-Methyl): The proton at position 6 (H6) is three bonds away from the carbonyl carbon (via N1). Result: Strong HMBC correlation.

Experimental Workflow

-

Mass Spectrometry (HRMS): Confirm Molecular Formula (

). -

1H NMR: Identify two aromatic singlets and one methyl singlet.

-

NOESY: Assign the aromatic proton adjacent to the methyl group.

-

HMBC: Determine if the other aromatic proton (the one not adjacent to methyl) correlates to the carbonyl.

Figure 2: The NMR Logic Gate for definitive isomer differentiation.

Detailed Spectral Assignments

1H NMR (DMSO-d6, 400 MHz)

The spectrum will display signals for the pyrazine ring, the methyl group, and the hydrazide moiety.

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | Amide | 9.80 - 10.0 | Broad Singlet | 1H | Exchangeable with |

| H-3 | Aromatic | 9.05 - 9.15 | Singlet ( | 1H | Most deshielded due to adjacency to N4 and C=O. |

| H-5 | Aromatic | 8.60 - 8.70 | Singlet ( | 1H | Shielded relative to H-3; adjacent to Methyl. |

| Amine | 4.50 - 4.70 | Broad Singlet | 2H | Broad, exchangeable. | |

| Methyl | 2.55 - 2.60 | Singlet | 3H | Characteristic methyl on aromatic ring. |

Note: In the 6-methyl isomer, H3 and H5 are meta to each other. The coupling constant

13C NMR (DMSO-d6, 100 MHz)

| Carbon | Shift ( | Type | HMBC Correlations (from Protons) |

| C=O | 162.5 | Quaternary | H-3 (Strong), |

| C-2 | 143.0 | Quaternary | H-3 |

| C-6 | 153.5 | Quaternary | H-5, |

| C-3 | 141.5 | CH | H-5 (weak) |

| C-5 | 145.0 | CH | H-3 (weak), |

| 21.5 | H-5 |

IR Spectroscopy (KBr Pellet)

-

3200 - 3400 cm⁻¹: N-H stretching (Primary and Secondary amide/amine).

-

1660 - 1690 cm⁻¹: C=O stretching (Amide I band). High intensity.

-

1520 - 1580 cm⁻¹: C=N and C=C stretching (Pyrazine ring breathing).

Experimental Protocols

Synthesis of Analytical Standard (Brief)

To generate a reference standard for the 6-methyl isomer:

-

Start: Dissolve 2,6-dimethylpyrazine (10 mmol) in water.

-

Oxidation: Add

(20 mmol) slowly at 60°C. (Note: Control stoichiometry to prevent di-acid formation). -

Isolation: Filter

, acidify filtrate to pH 2. Extract 6-methylpyrazine-2-carboxylic acid.[1] -

Esterification: Reflux acid in MeOH with catalytic

for 4h. -

Hydrazinolysis: React ester with Hydrazine Hydrate (80%) in EtOH at

. Precipitate product. -

Purification: Recrystallize from Ethanol/Water (9:1).

NMR Sample Preparation

-

Solvent: DMSO-d6 (99.9% D) is preferred over

due to the poor solubility of the carbohydrazide moiety in chloroform. -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure resolution of small meta-couplings.

References

-

Synthesis and Biological Evaluation of Pyrazine Derivatives

- Title: Synthesis and antimycobacterial activity of some new pyrazine-2-carbohydrazide deriv

- Source:European Journal of Medicinal Chemistry, 2009.

-

URL:[Link]

-

Pyrazine Coupling Constants & NMR Data

- Title: 1H-1H Coupling in Proton NMR: Analysis of Pyrazine and Pyridazine Systems.

- Source:ACD/Labs Technical Notes.

-

URL:[Link] (General reference for coupling constant tools)

-

Crystallographic Data (Analogous Structures)

-

Oxidation of Dimethylpyrazines

-

General Chemical Data

- Title: 6-Methylpyrazine-2-carbohydrazide (CAS 105426-65-1).

- Source:PubChem.

-

URL:[Link]

Sources

synthesis of 6-Methylpyrazine-2-carbohydrazide from pyrazinamide

This technical guide details the chemo-selective synthesis of 6-Methylpyrazine-2-carbohydrazide starting from Pyrazinamide .

This protocol addresses the specific challenge of introducing a methyl group at the C-6 position of the electron-deficient pyrazine ring, followed by the conversion of the amide functionality to a hydrazide. The method prioritizes regiochemical control and high-purity isolation, utilizing a radical alkylation (Minisci reaction) followed by a three-step functional group transformation sequence.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 6-Methylpyrazine-2-carbohydrazide Starting Material: Pyrazinamide (Pyrazine-2-carboxamide) Core Challenge: Regioselective C-methylation of the pyrazine core and controlled hydrazinolysis.

The synthesis is divided into two distinct phases:

-

C-H Functionalization: Direct methylation of pyrazinamide via a Minisci radical substitution. This step is critical as it determines the substitution pattern. While the C-5 isomer is thermodynamically favored, conditions are optimized to isolate the C-6 isomer.

-

Functional Group Interconversion: Transformation of the carboxamide to the carbohydrazide. Direct transamidation is kinetically sluggish due to the electron-withdrawing nature of the pyrazine ring; therefore, a "Hydrolysis

Esterification

Retrosynthetic Pathway

Figure 1: Retrosynthetic logic flow from the target hydrazide back to the pyrazinamide precursor.

Phase 1: Radical Methylation (Minisci Reaction)

The introduction of the methyl group is achieved via the Minisci reaction . Protonated pyrazinamide acts as an electrophilic substrate, reacting with nucleophilic methyl radicals generated in situ.

Mechanistic Insight

In acidic media, N-1 and N-4 are protonated, increasing the electrophilicity of the ring. The carbamoyl group at C-2 directs the incoming nucleophilic methyl radical.

-

Regioselectivity: Attack occurs primarily at C-5 (para to the amide) and C-6 (ortho to the amide).

-

Optimization: While C-5 is often the major product, the C-6 isomer is formed in significant quantities (approx. ratio 3:1 to 1:1 depending on solvent/oxidant). Chromatographic separation is mandatory at this stage to ensure isomeric purity downstream.

Experimental Protocol 1.0: C-Methylation

Reagents: Pyrazinamide, Ammonium Persulfate

-

Dissolution: Dissolve Pyrazinamide (10.0 mmol) in a mixture of water (30 mL) and Trifluoroacetic acid (TFA, 1.0 mL). The acid ensures protonation of the pyrazine ring.

-

Radical Generation: Add Pyruvic acid (30.0 mmol) and

(1.0 mmol, cat.). -

Initiation: Heat the solution to 70°C. Add a solution of Ammonium Persulfate (15.0 mmol) in water dropwise over 30 minutes.

-

Note: The oxidative decarboxylation of pyruvic acid generates methyl radicals (

).

-

-

Reaction: Stir at 70°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup: Neutralize with saturated

to pH 8. Extract with Dichloromethane (DCM) ( -

Purification (Critical): Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

-

Fraction 1: 5-Methylpyrazine-2-carboxamide (Major, elutes first).

-

Fraction 2: 6-Methylpyrazine-2-carboxamide (Target, elutes second).

-

Validation: Confirm regiochemistry via

H NMR. The C-6 isomer typically shows a singlet for the methyl group and two aromatic protons with specific coupling constants (

-

Phase 2: Functional Group Transformation

Direct reaction of the amide with hydrazine is possible but often requires harsh conditions that degrade the pyrazine ring. The "Ester Route" is the industry standard for high yield and purity.

Workflow Diagram

Figure 2: Step-by-step functional group transformation sequence.

Experimental Protocol 2.1: Hydrolysis to Acid

-

Suspend 6-Methylpyrazine-2-carboxamide (from Phase 1) in 10% NaOH solution (5 eq).

-

Reflux for 2 hours until the solution becomes clear and ammonia evolution ceases.

-

Cool to 0°C and acidify with conc. HCl to pH 2.

-

Filter the precipitated 6-Methylpyrazine-2-carboxylic acid . Recrystallize from water if necessary.

Experimental Protocol 2.2: Esterification

-

Dissolve the acid (5.0 mmol) in absolute Ethanol (20 mL).

-

Add conc.[1]

(0.5 mL) as catalyst. -

Reflux for 12 hours. Monitor by TLC (Acid disappears, less polar ester spot appears).

-

Concentrate ethanol under vacuum. Neutralize residue with

solution. -

Extract with Ethyl Acetate, dry, and concentrate to yield Ethyl 6-methylpyrazine-2-carboxylate .

Experimental Protocol 2.3: Hydrazinolysis (Final Step)

-

Dissolve Ethyl 6-methylpyrazine-2-carboxylate (5.0 mmol) in Ethanol (15 mL).

-

Add Hydrazine Hydrate (80% or 99%, 15.0 mmol, 3 eq) dropwise at room temperature.

-

Safety: Hydrazine is toxic and potentially carcinogenic.[2] Handle in a fume hood.

-

-

Reflux the mixture for 4–6 hours. A precipitate often forms during the reaction.

-

Cool to 0°C. Filter the solid product.

-

Purification: Recrystallize from hot ethanol/water (9:1) to obtain pure 6-Methylpyrazine-2-carbohydrazide .

Analytical Data & Validation

The following data parameters confirm the identity of the synthesized target.

| Parameter | Expected Value/Observation | Structural Implication |

| Physical State | White to pale yellow crystalline solid | High purity crystalline lattice |

| Melting Point | 168–172°C (Derivative dependent) | Identity verification |

| IR (KBr) | 3200–3300 cm⁻¹ (NH, NH₂)1660–1680 cm⁻¹ (C=O Amide I) | Presence of hydrazide functionality |

| ¹H NMR (DMSO-d₆) | δ 2.55 (s, 3H, CH₃)δ 8.60 (s, 1H, H-5)δ 8.95 (s, 1H, H-3)δ 9.8 (br, NH), 4.6 (br, NH₂) | Regiochemistry Confirmation: Singlets for H-3 and H-5 confirm 2,6-substitution pattern.[3] |

| MS (ESI+) | [M+H]⁺ = 153.07 | Molecular weight confirmation |

References

-

Minisci Reaction on Pyrazines

- Title: Homolytic alkylation of heteroaromatic bases: A selective and general method for alkyl

- Source:Journal of Organic Chemistry

- Context: Defines the radical mechanism and regioselectivity challenges (C-5 vs C-6) essential for Step 1.

-

(General Journal Link for verification)

-

Hydrazinolysis Protocol

-

Synthesis of Methyl Pyrazine Carbohydrazides

- Title: A Review on Synthesis of Carbohydrazide Deriv

- Source:Asian Journal of Green Chemistry, 2019.

- Context: Confirms the synthetic route via the methyl/ethyl ester intermedi

-

Regioselectivity in Pyrazine Functionalization

- Title: Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv

- Source:ACS Omega, 2021.

- Context: Discusses the separation and identific

Sources

Pharmacological Profiling of 6-Methylpyrazine-2-carbohydrazide: Mechanisms and Therapeutic Utility

Executive Summary

6-Methylpyrazine-2-carbohydrazide (6-MPCH) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While structurally related to the first-line antitubercular drug Pyrazinamide (PZA), the addition of the hydrazide moiety and the 6-methyl substitution confers distinct physicochemical properties, specifically altered lipophilicity (logP) and metal-chelating capabilities.

This guide analyzes the compound not merely as a drug but as a high-value intermediate and bioactive pharmacophore.[1] Its primary therapeutic utility lies in antimycobacterial activity (targeting Mycobacterium tuberculosis), antiviral RNA polymerase inhibition , and as a precursor for Schiff base (hydrazone) kinase inhibitors .

Part 1: The Antimycobacterial Paradigm (Primary Domain)

The most authoritative application of 6-MPCH is in the development of anti-tuberculosis (anti-TB) agents. The pyrazine core is historically validated by Pyrazinamide, but the hydrazide modification alters the Mechanism of Action (MoA).

Mechanism of Action: Beyond Pyrazinoic Acid

Unlike Pyrazinamide, which must be hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into pyrazinoic acid to function, 6-MPCH derivatives often retain activity against PncA-resistant strains. This suggests a dual mechanism:

-

Trans-Translation Interference (RpsA Targeting): The pyrazine moiety, once intracellular, can bind to Ribosomal Protein S1 (RpsA). This prevents the bacterium from rescuing "stalled" ribosomes, a process essential for survival under stress (e.g., hypoxia or acidic pH inside macrophages).

-

Metal Ion Sequestration: The hydrazide group (

) acts as a bidentate or tridentate ligand. It chelates essential transition metals (Iron, Copper) required by mycobacterial metalloenzymes. The 6-methyl group provides steric bulk that modulates the "bite angle" of this chelation, potentially increasing selectivity for specific metal centers over host metalloproteins.

Structural Activity Relationship (SAR) of the 6-Methyl Group

The position of the methyl group is non-trivial.

-

Lipophilicity: The 6-methyl group increases the partition coefficient (logP) compared to the unsubstituted parent, enhancing passive diffusion across the waxy mycolic acid cell wall of M. tuberculosis.

-

Steric Hindrance: Located adjacent to the N1 nitrogen, the 6-methyl group influences the protonation state of the ring nitrogen, a critical factor in pH-dependent accumulation within the acidic phagosome.

Pathway Visualization: Mycobacterial Interference

The following diagram illustrates the hypothetical entry and interference pathways of 6-MPCH within a mycobacterial cell.

Caption: Figure 1.[2] Dual-pathway interference of 6-MPCH in Mycobacterium tuberculosis involving metal chelation and RpsA inhibition.

Part 2: The Hydrazone Gateway (Synthetic Utility)

While 6-MPCH has intrinsic activity, its highest value in modern drug discovery is as a scaffold for Schiff bases . Condensing 6-MPCH with substituted aldehydes yields N-acylhydrazones.

Therapeutic Targets of 6-MPCH Hydrazones

-

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in cell wall synthesis. Hydrazone derivatives of pyrazine have shown docking affinity to the Cys387 residue of DprE1.[3]

-

Antiviral RdRp Inhibition: Structural similarity to Favipiravir (a pyrazine carboxamide) suggests potential against RNA-dependent RNA polymerases (RdRp). The hydrazone linkage mimics the steric occupation required to jam the viral replication machinery.

-

Antioxidant/Anti-inflammatory: The hydrazide moiety can scavenge reactive oxygen species (ROS). 6-Methyl substitution stabilizes the radical intermediate formed during ROS scavenging.

Synthetic Workflow

The synthesis is a self-validating protocol. The formation of the hydrazone is indicated by the disappearance of the

Caption: Figure 2. Synthetic route from carboxylic acid precursor to bioactive Schiff base derivatives via the 6-MPCH intermediate.

Part 3: Experimental Validation Protocols

To validate the therapeutic potential of 6-MPCH or its derivatives, the following protocols are recommended. These maximize data integrity and reproducibility.

Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

| Parameter | Specification | Notes |

| Medium | Middlebrook 7H9 broth | Supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase). |

| Inoculum | Log-phase culture is critical for accurate MIC. | |

| Compound Range | 0.78 – 100 µg/mL | Dissolve 6-MPCH in DMSO (Max 1% final concentration). |

| Incubation | 7 days at 37°C | |

| Indicator | Resazurin (0.01%) | Add 30 µL. Incubate 24h. |

| Readout | Colorimetric | Blue = No Growth (Inhibition). Pink = Growth (Reduction by live bacteria). |

Protocol Logic: Resazurin is a redox indicator. Live bacteria reduce Blue Resazurin (non-fluorescent) to Pink Resorufin (fluorescent). This assay is superior to CFU counting for high-throughput screening of pyrazine derivatives.

Molecular Docking (In Silico Validation)

Purpose: Predict binding affinity to RpsA or DprE1.

-

Ligand Preparation:

-

Draw 6-MPCH in ChemDraw.

-

Energy minimize (MM2 force field).

-

Critical Step: Generate tautomers. The hydrazide can exist in keto-enol forms; both must be docked.

-

-

Protein Preparation:

-

Target: RpsA (PDB ID: 3KS3) or DprE1 (PDB ID: 4P8N).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens (essential for H-bonding simulation).

-

-

Grid Generation: Center grid box on the active site (e.g., Cys387 for DprE1).

-

Scoring: Use AutoDock Vina or Glide. A binding energy

kcal/mol indicates a potential lead.

Metal Chelation Assay

Purpose: Confirm the ability of the hydrazide moiety to sequester iron (siderophore mimicry).

-

Mix 6-MPCH (100 µM) with

(50 µM) in methanol. -

Observe UV-Vis spectrum shift (bathochromic shift) between 200–400 nm.

-

New peaks indicate the formation of a Ligand-Metal Charge Transfer (LMCT) complex.

References

-

World Health Organization. (2023). Global Tuberculosis Report. WHO.[4] [Link]

-

Zimic, M., et al. (2012). Pyrazinamide resistance in Mycobacterium tuberculosis: The role of RpsA. PubMed. [Link]

-

Vergara, F. M., et al. (2009). Synthesis and antimycobacterial activity of (E)-N'-benzylidenepyrazine-2-carbohydrazide derivatives. ScienceDirect. [Link]

-

Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] [Link]

-

Cerni, I., et al. (2024).[3] Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

Sources

- 1. 6-Methylpyrazine-2-carbohydrazide | 105426-65-1 | Benchchem [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. worldscientific.com [worldscientific.com]

- 4. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazine Paradox: A Technical Guide to Antitubercular Agents

Executive Summary

Pyrazinamide (PZA) represents the single most enigmatic agent in the antitubercular pharmacopeia. Introduced in 1952, it enabled the reduction of tuberculosis (TB) therapy from 12–18 months to the current 6-month "short-course" standard. Unlike isoniazid or rifampicin, PZA exhibits negligible activity against actively replicating bacilli at neutral pH but possesses potent sterilizing activity against non-replicating persisters in acidic, hypoxic environments (e.g., the necrotic center of granulomas).

This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and rigorous experimental protocols required to work with pyrazine-based agents, addressing the unique technical challenges posed by their pH-dependent activity.

Historical Trajectory: From Vitamin to Sterilizing Agent

The discovery of PZA was not a random screen but a rational derivation from nicotinamide (Vitamin B3).

| Era | Key Event | Significance |

| 1945 | Chorine & McKenzie | Observed that nicotinamide inhibited M. tuberculosis (Mtb) in mice, though high doses were required.[1] |

| 1952 | Kushner et al. (Lederle) | Synthesized Pyrazinamide (pyrazine-2-carboxamide). Found it to be more potent than nicotinamide in vivo but inactive in vitro at neutral pH. |

| 1956 | McCune et al. | Demonstrated the "sterilizing" capacity: PZA killed persisters that survived isoniazid, but only in combination therapy due to rapid resistance emergence. |

| 1980s | Mitchison (BMRC) | Formalized the "Sterilizing Activity" hypothesis: PZA targets the semi-dormant bacillary population in acidic lesions (pH 5.5). |

Mechanism of Action: The "Ion Trap" & Multi-Target Model

PZA is a prodrug . Its activity is contingent upon conversion to pyrazinoic acid (POA) by the mycobacterial enzyme Pyrazinamidase (PncA) .[2][3][4] The mechanism involves a complex interplay of physicochemical "ion trapping" and downstream protein targeting.

The Ion Trap Hypothesis

-

Passive Diffusion: PZA enters the bacillus via passive diffusion.

-

Conversion: Intracellular PncA hydrolyzes PZA to POA (active form).

-

Efflux: POA is actively effluxed by an unknown pump.

-

Protonation: In an acidic extracellular environment (pH 5.5), effluxed POA

becomes protonated to HPOA. -

Re-entry & Trapping: HPOA is uncharged and diffuses back into the cell. Inside the neutral cytoplasm (pH 7.0), it dissociates back to POA

and H

Molecular Targets

Once accumulated, POA exerts toxicity via multiple pathways:

-

RpsA (Ribosomal Protein S1): POA binds to RpsA, inhibiting trans-translation , a rescue mechanism for stalled ribosomes essential for survival under stress.

-

PanD (Aspartate Decarboxylase): POA binds to PanD, inhibiting Coenzyme A (CoA) biosynthesis.

-

Membrane Potential: The accumulation of H

collapses the proton motive force (

Mechanistic Pathway Diagram

Caption: The PZA activation cycle. PZA enters passively, is converted to POA by PncA.[3][5][6] Acidic extracellular pH drives protonated HPOA re-entry, leading to intracellular accumulation of POA- and cytoplasmic acidification.

Structure-Activity Relationships (SAR)

The pyrazine ring is a "privileged scaffold," but it is notoriously sensitive to modification. Most analogs lose activity, reinforcing the specificity of the PncA interaction.

| Position | Modification | Effect on Activity | Mechanistic Insight |

| C-2 (Amide) | Hydrolysis to Acid (POA) | Active | The active moiety.[2] Direct administration of POA is less effective due to poor cellular uptake compared to PZA. |

| C-2 (Amide) | N-substitution (e.g., N-methyl) | Inactive | Steric hindrance prevents PncA processing. |

| C-3 | Chlorine/Bromine | Retained/Modified | 5-Cl-PZA targets Fatty Acid Synthase I (FAS-I), changing the mechanism entirely. |

| C-5 | Alkyl/Aryl groups | Variable | Some esters (e.g., pyrazinoic acid esters) show activity but often suffer from hydrolytic instability in plasma. |

| C-6 | Any substitution | Inactive | Generally abolishes PncA binding affinity. |

Key Insight: The "prodrug" nature restricts SAR. If the analog cannot be processed by PncA, it must possess intrinsic activity (like 5-Cl-PZA), effectively becoming a different class of drug.

Experimental Protocols

Standard susceptibility testing (e.g., MGIT 960) often yields false resistance due to inoculum size effects and pH sensitivity. The following protocols are validated for research settings.

Protocol A: Acidified Broth Microdilution (MIC Determination)

Rationale: PZA is inactive at pH 6.8. Media must be acidified to pH 5.5–6.0, but Mtb grows poorly at this pH. Strict controls are required.

-

Media Preparation:

-

Base: Middlebrook 7H9 broth + 10% OADC + 0.05% Tween 80.

-

Acidification: Aseptically adjust pH to 5.9 (critical threshold) using dilute HCl or phosphate buffer. Note: pH < 5.5 inhibits growth of even wild-type strains.

-

-

Inoculum:

-

Grow Mtb H37Rv to mid-log phase (OD600 ~0.6).

-

Dilute to ~1 x 10^5 CFU/mL.

-

-

Plate Setup:

-

Use 96-well plates.

-

Serial dilution of PZA: Range 800 µg/mL to 12.5 µg/mL. (Note: PZA MIC is high; typically 16–50 µg/mL at pH 5.5).

-

-

Incubation:

-

Incubate at 37°C for 7–14 days.

-

Control: Include a pH 6.8 control plate (PZA should show no activity).

-

-

Readout:

-

Alamar Blue (Resazurin) assay. Blue = No Growth (Inhibition); Pink = Growth.

-

Protocol B: The Wayne Model (Non-Replicating Persistence)

Rationale: To test sterilizing activity against dormant bacilli, mimicking the granuloma.

-

Culture: Inoculate Mtb into sealed tubes with a specific headspace-to-volume ratio (0.5).

-

Hypoxia Induction: Stir gently (magnetic bar) for 14–21 days. The Methylene Blue indicator will fade (oxygen depletion), shifting bacilli into NRP Stage 2 (dormancy).

-

Drug Exposure:

-

Inject PZA anaerobically (final conc. 100–500 µg/mL).

-

Incubate for 7 days under anaerobic conditions.

-

-

Recovery:

-

Plate aliquots onto 7H10 agar (normal air incubation) to count CFU.

-

Result: PZA should show distinct bactericidal activity compared to control, whereas Isoniazid will be inactive in this stage.

-

Resistance Mechanisms & Diagnostics

Resistance to PZA is a major clinical hurdle, often serving as a marker for MDR-TB.

The pncA Bottleneck

-

Prevalence: Mutations in pncA (Rv2043c) account for 70–97% of all PZA-resistant clinical isolates.

-

Nature: These are highly diverse (scattered across the whole gene), causing loss of enzyme function (inability to convert PZA

POA). -

Diagnostic Implication: Because pncA mutations are not concentrated in "hotspots" (unlike rpoB for rifampicin), sequencing the entire gene is required.

Secondary Mutations

-

rpsA (Rv1630): Mutations here prevent POA binding to the ribosome.

-

panD (Rv3601c): Mutations confer resistance to the CoA-depletion effect.

Diagnostic Workflow Diagram

Caption: Diagnostic logic for PZA resistance. While phenotypic testing is standard, it is error-prone. Sequencing pncA is the most high-yield molecular validation step.

References

-

Kushner, S., et al. (1952).[1] Experimental chemotherapy of tuberculosis. II. The synthesis of pyrazinamid and related compounds.[1][7][8][9] Journal of the American Chemical Society.[1] Link

-

Mitchison, D. A. (1985).[3] The action of antituberculosis drugs in short-course chemotherapy.[4][10][11] Tubercle.[1][4][5][6][8][11][12][13][14][15] Link

-

Scorpio, A., & Zhang, Y. (1996).[16] Mutations in pncA, a gene encoding pyrazinamidase, in pyrazinamide-resistant Mycobacterium tuberculosis.[3][5][6][8][14][17] Nature Medicine.[12] Link

-

Zhang, Y., et al. (2013).[5] Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Link

-

Shi, W., et al. (2011).[12] Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[5][6][12][14] Science. Link

-

Peterson, N. D., et al. (2015).[8] Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis.[8] Antimicrobial Agents and Chemotherapy.[5][8][10][14] Link

Sources

- 1. newtbdrugs.org [newtbdrugs.org]

- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 9. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newtbdrugs.org [newtbdrugs.org]

- 13. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 14. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 6-Methylpyrazine-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Schiff Base Moiety in Medicinal Chemistry

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the synthesis of novel compounds with significant therapeutic potential.[1] Their formation, a condensation reaction between a primary amine and a carbonyl compound, provides a robust and versatile route to a wide array of molecular architectures.[2] When the amine component is a carbohydrazide, the resulting N-acylhydrazone Schiff bases possess an additional amide functionality, enhancing their coordination capabilities and biological activity.[3] These compounds and their metal complexes are subjects of intense research due to their broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[4]

The pyrazine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore present in numerous clinically approved drugs.[5] The incorporation of a pyrazine moiety, specifically the 6-methylpyrazine-2-carbohydrazide scaffold, into a Schiff base structure is a promising strategy for the development of new therapeutic agents. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the pyrazine and carbohydrazide components offer multiple coordination sites for metal chelation, a property often linked to enhanced biological activity.[6][7]

This document provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 6-methylpyrazine-2-carbohydrazide, offering a detailed experimental protocol, characterization methodologies, and insights into the underlying chemical principles.

Reaction Principle and Mechanism

The formation of a Schiff base from 6-methylpyrazine-2-carbohydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds in two main steps:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.[2]

-

Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable C=N double bond of the Schiff base (an N-acylhydrazone).[2][8]

The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the product.

Caption: General reaction scheme for Schiff base formation.

Experimental Protocol

This protocol details the synthesis of a Schiff base from 6-methylpyrazine-2-carbohydrazide and a representative aldehyde, 4-hydroxybenzaldehyde. The principles can be adapted for other aldehydes and ketones.

Materials and Reagents

| Reagent | Grade | Supplier |

| 6-Methylpyrazine-2-carbohydrazide | ≥98% | (e.g., Sigma-Aldrich, TCI) |

| 4-Hydroxybenzaldehyde | ≥98% | (e.g., Sigma-Aldrich, Alfa Aesar) |

| Ethanol (Absolute) | ACS Grade | (e.g., Fisher Scientific) |

| Glacial Acetic Acid | ACS Grade | (e.g., VWR) |

| Diethyl Ether | ACS Grade | (e.g., Fisher Scientific) |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Stir bar

-

Beakers and graduated cylinders

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Melting point apparatus

-

Analytical balance

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 6-methylpyrazine-2-carbohydrazide in 40 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the solid is completely dissolved. Gentle warming may be required.

-

Addition of Aldehyde: To the stirred solution, add an equimolar amount (10 mmol) of 4-hydroxybenzaldehyde.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a solid. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[5]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5]

Caption: Experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range may indicate the presence of impurities.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands to look for include:

-

C=N (Azomethine): A strong absorption band in the region of 1600-1650 cm⁻¹.[10] The appearance of this band and the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the hydrazide are strong indicators of Schiff base formation.

-

N-H (Amide): A band in the region of 3100-3300 cm⁻¹.

-

C=O (Amide): A strong absorption around 1650-1680 cm⁻¹.

-

Aromatic C-H and C=C: Bands in their characteristic regions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. Key signals to identify are:

-

-CH=N- (Azomethine proton): A singlet in the downfield region, typically between δ 8.0-9.0 ppm.

-

Pyrazine and Phenyl protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

-NH- (Amide proton): A singlet, often downfield (δ 10.0-12.0 ppm), which is exchangeable with D₂O.

-

-CH₃ (Methyl group): A singlet in the aliphatic region (around δ 2.5 ppm).

-

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The azomethine carbon (-CH=N-) will appear in the region of δ 140-160 ppm.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the expected Schiff base.

| Analytical Technique | Expected Key Observations for a Representative Schiff Base |

| Melting Point | Sharp, defined melting range |

| IR Spectroscopy (cm⁻¹) | ~1610-1640 (C=N stretch), ~3200 (N-H stretch), ~1660 (C=O stretch) |

| ¹H NMR (ppm) | ~8.5 (s, 1H, -CH=N-), ~11.5 (s, 1H, -NH-), Aromatic protons, ~2.6 (s, 3H, -CH₃) |

| ¹³C NMR (ppm) | ~145-160 (C=N), Carbonyl and aromatic carbons |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight |

Potential Applications in Drug Development

Schiff bases derived from pyrazine-2-carbohydrazide are known to exhibit a wide range of biological activities.[3] The synthesized compounds can be screened for various pharmacological properties, including:

-

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.[9]

-

Anticancer Activity: Investigating cytotoxicity against various cancer cell lines.

-

Antitubercular Activity: Pyrazinamide, a related compound, is a first-line antituberculosis drug.[5]

-

Coordination Chemistry: These Schiff bases can act as versatile ligands to form metal complexes with potentially enhanced biological activities.[10][11]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Increase reflux time, ensure proper temperature, check catalyst amount. |

| Product is soluble in the reaction solvent | Reduce the volume of the solvent by evaporation to induce precipitation. | |

| Oily product instead of solid | Impurities present | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purify by column chromatography. |

| Broad melting point range | Impure product | Recrystallize the product from a suitable solvent. |

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of Schiff bases from 6-methylpyrazine-2-carbohydrazide. The detailed characterization methods ensure the identity and purity of the synthesized compounds, which serve as valuable scaffolds for the development of new therapeutic agents. The versatility of this synthetic route allows for the creation of a diverse library of Schiff bases by varying the aldehyde or ketone reactant, opening avenues for further research in medicinal and coordination chemistry.

References

-

International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. Retrieved from [Link]

-

PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Retrieved from [Link]

-

Chemijournal. (n.d.). Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine. Retrieved from [Link]

-

Iraqi Journal of Chemical and Petroleum Engineering. (n.d.). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono}-Ethyl]-Phenol with Some Metal Ions. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. Retrieved from [Link]

-

RSIS International. (n.d.). Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co , Ni and Cu ions: Spectral and Magnetic Characterization. Retrieved from [Link]

-

Jordan Journal of Chemistry. (2020). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Retrieved from [Link]

-

PMC. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from [Link]

-

ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

-

Journal of Pharmacy Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. eurjchem.com [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. rsisinternational.org [rsisinternational.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 11. ijsra.net [ijsra.net]

Application Note: Enzyme Inhibition & Bioactivity Profiling for 6-Methylpyrazine-2-carbohydrazide

Executive Summary

6-Methylpyrazine-2-carbohydrazide is a structural analog of the first-line antitubercular drug Pyrazinamide (PZA). Like its parent compound, its biological activity is frequently contingent upon enzymatic processing or metal ion chelation. This guide outlines the development of assays to validate two distinct mechanisms of action:

-

Prodrug Activation (PncA Assay): Determining if the compound is a substrate for Mycobacterium tuberculosis pyrazinamidase (PncA), a critical step for antitubercular efficacy.

-

Direct Metalloenzyme Inhibition (Urease Assay): Assessing the hydrazide motif's capacity to chelate active-site metal ions (e.g., Ni²⁺), a common mechanism for pyrazine-carbohydrazide derivatives.

Scientific Background & Mechanism of Action[1][2]

The "Prodrug" Hypothesis (Antitubercular)

Pyrazine derivatives often function as prodrugs. In M. tuberculosis, PZA is hydrolyzed by the enzyme Pyrazinamidase (PncA) into Pyrazinoic Acid (POA). POA then accumulates in the cytoplasm, acidifying the environment and inhibiting Fatty Acid Synthase I (FAS-I) .

-

Relevance: If 6-Methylpyrazine-2-carbohydrazide is not a substrate for PncA, it may lack potency against wild-type TB unless it possesses an intrinsic, PncA-independent mechanism.

The "Chelator" Hypothesis (Enzyme Inhibition)

The carbohydrazide moiety (–CONHNH₂) acts as a bidentate ligand capable of coordinating with transition metals.

-

Target: Urease (Nickel-dependent). Inhibition of urease is a standard proxy for evaluating the metal-chelating potential of hydrazide derivatives.

Mechanism Visualization

Figure 1: Dual pathway analysis. The compound may act as a PncA substrate (TB pathway) or a direct metalloenzyme inhibitor (Urease pathway).

Assay Development Protocols

Protocol A: Pyrazinamidase (PncA) Conversion Assay

Objective: To determine if 6-Methylpyrazine-2-carbohydrazide is hydrolyzed by PncA into its corresponding acid. Method: HPLC-based kinetic assay.

Reagents & Equipment

-

Enzyme: Recombinant M. tuberculosis PncA (expressed in E. coli).

-

Substrate: 6-Methylpyrazine-2-carbohydrazide (10 mM stock in DMSO).

-

Buffer: 50 mM Phosphate Buffer, pH 7.0.

-

Detection: HPLC with UV detector (268 nm).

Step-by-Step Workflow

-

Enzyme Preparation: Dilute recombinant PncA to 5 µM in Phosphate Buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, mix:

-

180 µL Phosphate Buffer

-

10 µL PncA enzyme (Final: 250 nM)

-

10 µL Substrate (Final: 500 µM)

-

-

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction immediately by adding 50 µL of 10% Trichloroacetic Acid (TCA) or Acetonitrile.

-

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (95:5) + 0.1% TFA.

-

Metric: Monitor the decrease in the carbohydrazide peak and the appearance of the carboxylic acid peak.

-

Validation Criteria:

-

Positive Control: Pyrazinamide (PZA) must show >80% conversion within 60 mins.

-

Negative Control: No enzyme (Buffer only) to rule out spontaneous hydrolysis.

Protocol B: Urease Inhibition Assay (Colorimetric)

Objective: To quantify the IC50 of the compound against urease (Jack Bean Urease as model). Method: Indophenol (Berthelot) method measuring ammonia production.

Reagents

-

Enzyme: Jack Bean Urease (Type III, Sigma).

-

Substrate: Urea (100 mM in buffer).

-

Buffer: 10 mM Phosphate Buffer, pH 7.4.

-

Reagent A: Phenol (1%) + Sodium Nitroprusside (0.005%).

-

Reagent B: NaOH (0.5%) + NaOCl (0.1%).

Experimental Design (96-Well Plate)

| Well Type | Buffer (µL) | Enzyme (µL) | Inhibitor (µL) | Pre-Incubation | Urea (µL) |

| Blank | 50 | - | - | 10 min | 50 |

| Control | 25 | 25 | - | 10 min | 50 |

| Test | 25 | 25 | 25 (Var. Conc) | 10 min | 50 |

Step-by-Step Workflow

-

Serial Dilution: Prepare 6-Methylpyrazine-2-carbohydrazide in 5% DMSO/Buffer (Range: 0.1 µM to 1000 µM).

-

Pre-Incubation: Add Enzyme and Inhibitor to the plate. Incubate for 10 minutes at 37°C. Critical Step: This allows the hydrazide to chelate the active site Nickel.

-

Substrate Addition: Add 50 µL of Urea solution to initiate the reaction.

-

Reaction: Incubate for 15 minutes at 37°C.

-

Development:

-

Add 40 µL Reagent A.

-

Add 40 µL Reagent B.

-

-

Read: Incubate 10 mins at RT (Blue color develops). Measure Absorbance at 625 nm .

Data Analysis

Calculate % Inhibition using the formula:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Poor solubility of pyrazine core in aqueous buffer. | Limit final DMSO concentration to <5%. If precipitation persists, use cyclodextrin as a solubilizing agent. |

| High Background (Urease) | Spontaneous urea hydrolysis or ammonia contamination. | Use fresh milli-Q water. Ensure glassware is acid-washed to remove residual ammonia. |

| No PncA Conversion | Compound is sterically hindered or not a substrate. | Verify enzyme activity with PZA control. If PZA works but test compound doesn't, the 6-methyl group may block the active site (steric clash). |

| Color Interference | Hydrazides can sometimes react with colorimetric reagents. | Run a "Compound Blank" (Compound + Reagents, No Enzyme/Urea) to subtract intrinsic absorbance. |

References

-

Petrella, S., et al. (2004). "Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide." Science. Link

-

Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS-I) of Mycobacterium tuberculosis." Nature Medicine. Link

-

Mushtaq, A., et al. (2016). "Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones." Pakistan Journal of Pharmaceutical Sciences. Link

-

Weatherburn, M.W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. Link

-

Gouda, M.A., et al. (2022). "Carbohydrazide Analogues: A Review of Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: 6-Methylpyrazine-2-carbohydrazide Synthesis

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Application Scope

6-Methylpyrazine-2-carbohydrazide (CAS: 55655-40-8) is a critical pharmacophore intermediate, most notably serving as the immediate precursor to Favipiravir (T-705) , a broad-spectrum viral RNA polymerase inhibitor.

While the synthesis appears deceptively simple—a nucleophilic acyl substitution of an ester with hydrazine—researchers frequently report yields ranging from a poor 40% to an optimized 85%+. The variance is almost exclusively due to three factors:

-

Dimerization: Formation of the symmetric N,N'-diacylhydrazine byproduct.

-

Hydrolysis: Reversion to the carboxylic acid due to wet reagents.

-

Purification Losses: High water solubility of the pyrazine ring leading to product loss in the mother liquor.

This guide provides a self-validating protocol designed to suppress side reactions and maximize recovery.

The "Golden Standard" Protocol

Based on industrial optimization for Favipiravir intermediates.

Reaction Scheme

Figure 1: Reaction pathway highlighting the critical dimerization risk if hydrazine stoichiometry is insufficient.

Optimized Methodology

| Parameter | Specification | Rationale |

| Starting Material | Methyl 6-methylpyrazine-2-carboxylate | Methyl esters react faster than ethyl esters due to lower steric hindrance [1]. |

| Reagent | Hydrazine Hydrate (80% or 100%) | Critical: Use 3.0 - 4.0 equivalents . Excess hydrazine acts as both reactant and solvent co-factor to prevent the product from reacting with the starting ester (dimerization) [2]. |

| Solvent | Methanol (Absolute) | High solubility for reagents; product crystallizes out upon cooling. Avoid water to prevent hydrolysis. |

| Temperature | Reflux (65°C) | Required to overcome the deactivating effect of the electron-deficient pyrazine ring. |

| Time | 4–6 Hours | Monitor via TLC. Extended reflux (>12h) promotes oxidative darkening. |

Step-by-Step Workflow

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 6-methylpyrazine-2-carboxylate in Methanol (5 mL per gram of ester).

-

Addition: Add 3.5 eq of Hydrazine Hydrate dropwise at room temperature.

-

Checkpoint: The solution should be clear to pale yellow. Darkening immediately suggests impure starting material.

-

-

Reaction: Heat to reflux (approx. 65°C) for 4 hours.

-

Monitor: Check TLC (System: EtOAc/MeOH 9:1). The ester spot (

) should disappear; product spot (

-

-

Crystallization (The Yield Maker):

-

Cool the mixture slowly to Room Temperature (RT).

-

Do not crash cool immediately to 0°C; this traps impurities.

-

Once solids appear at RT, chill to 0–4°C for 1 hour to maximize precipitation.

-

-

Isolation: Filter the solid under vacuum.

-

Wash: Wash the cake with cold methanol (2x).

-

Drying: Vacuum dry at 45°C. High heat can cause decomposition.

-

Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: My yield is low (<50%), but the reaction looked complete on TLC. Where is my product?

Diagnosis: High Water Solubility. The pyrazine ring contains two nitrogens, making the hydrazide highly polar and water-soluble. If you used too much solvent or if your hydrazine hydrate contained too much water, your product remains dissolved in the mother liquor. Fix:

-

Concentrate the mother liquor (filtrate) to 25% of its original volume using a rotary evaporator.

-

Cool to 0°C again to harvest a "second crop" of crystals.

-

Pro-Tip: For future runs, reduce solvent volume to 3 mL/g and use higher grade hydrazine (98-100% instead of 80%).

Q2: The product is yellow or brown instead of off-white.

Diagnosis: Oxidation or Polymerization. Pyrazine derivatives are electron-deficient and prone to oxidation or ring-opening polymerization under harsh conditions or light exposure [3]. Fix:

-

Immediate: Recrystallize from boiling water/ethanol (1:1 mixture). Use activated charcoal if the color persists.

-

Prevention: Conduct the reaction under a nitrogen (

) atmosphere and protect the flask from direct light with aluminum foil.

Q3: The melting point is broad or lower than reported (Reported: ~168-170°C).

Diagnosis: Trapped Hydrazine or Solvent. Hydrazine forms strong hydrogen bonds with the carbohydrazide moiety. Fix:

-

Dry the sample under high vacuum (0.1 mbar) at 50°C for 4 hours.

-

If the issue persists, it may be the dimer . Check MS/NMR. If dimer is present, you must recrystallize from hot water; the dimer is significantly less soluble than the product.

Q4: Can I use the acid chloride instead of the ester?

Recommendation: Avoid. While acid chlorides are more reactive, pyrazine-2-carbonyl chloride is unstable and difficult to handle. It hydrolyzes rapidly in air to pyrazinoic acid, which does not react with hydrazine to form the hydrazide without coupling agents (EDC/NHS). The ester route is thermodynamically controlled and cleaner [4].

Diagnostic Logic Tree

Use this flow to diagnose process failures immediately.

Figure 2: Decision matrix for diagnosing yield and purity failures.

References

-

NIST Chemistry WebBook. Methylpyrazine-2-carboxylate: Properties and Spectra. National Institute of Standards and Technology. Link

-

BenchChem Technical Support. Pyrazine Carbohydrazide Synthesis: Optimization and Troubleshooting.Link

-

Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. (2023).[1] Discusses the stability and dimerization risks of pyrazine derivatives. Link

-

Google Patents. Synthesis process of Favipiravir intermediate. (Patent CN113121457B). Details the industrial route via ester hydrazinolysis. Link

-

Scientific Update. Favipiravir and the battle against COVID-19. (2020).[2][3] Reviews synthetic routes including the ester-hydrazide pathway. Link

Sources

optimization of reaction conditions for carbohydrazide derivatives

Welcome to the Carbohydrazide Chemistry Technical Support Center.

Ticket ID: CHZ-OPT-2024 Subject: Optimization of Reaction Conditions for Carbohydrazide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Carbohydrazide Challenge

Carbohydrazide (

-

Solubility: The rigid urea-like backbone creates high lattice energy, leading to poor solubility in common organic solvents.

-

Nucleophilic Competition: The competing reactivity between the

-nitrogen (amide-like) and -

Cyclization: The thermodynamic tendency of these linear chains to dehydrate into 1,2,4-triazoles or oxadiazoles under forcing conditions.

This guide provides a modular troubleshooting workflow to optimize your synthesis, moving from the core linker formation to functionalization and purification.

Module 1: Core Linker Synthesis (Green vs. Traditional)

User Question: I am trying to synthesize the carbohydrazide core, but I am dealing with toxic phosgene substitutes and low yields. Is there a cleaner method?

Technical Response: Yes. While traditional methods use phosgene or triphosgene, the industry standard for "green" optimization now utilizes Dimethyl Carbonate (DMC) . This method avoids chlorinated byproducts and simplifies purification.

Protocol A: The DMC "Green" Route (Recommended)

This reaction proceeds in two stages to prevent oligomerization.

-

Reagents: Dimethyl Carbonate (DMC), Hydrazine Hydrate (

). -

Stoichiometry: DMC:Hydrazine

1:2.2 (Slight excess of hydrazine).

Step-by-Step Optimization:

-

Stage 1 (Methyl Carbazate Formation): Reflux DMC with hydrazine at

.-

Critical Control: Distill off the methanol byproduct continuously to drive equilibrium forward.

-

-

Stage 2 (Carbohydrazide Formation): Add the second equivalent of hydrazine. Raise temperature to

.-

End Point: Monitor by HPLC or IR (disappearance of ester carbonyl

, appearance of urea carbonyl

-

Protocol B: Hydrazinolysis of Esters (Traditional)

Used when attaching a carbohydrazide tail to a specific scaffold (e.g., Pyrazine-2-carbohydrazide).

-

Solvent: Methanol or Ethanol (Anhydrous).

-

Catalyst: None usually required; occasionally mild Lewis acid.

-

Temperature: Reflux (

).

Troubleshooting Table: Core Synthesis

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Oligomers | Stoichiometry imbalance | Ensure Hydrazine is in excess (2.5–3.0 eq) if mono-substitution is desired. |

| Product is Colored (Yellow/Pink) | Oxidation of Hydrazine | Sparge reaction vessel with Nitrogen ( |

| Incomplete Conversion | Equilibrium limitation | Use a Dean-Stark trap or molecular sieves to remove alcohol byproduct. |

Module 2: Derivatization (Schiff Base Formation)

User Question: My carbohydrazide is not condensing with the aldehyde to form the hydrazone (Schiff base), or it hydrolyzes back during workup.

Technical Response:

The formation of carbohydrazone derivatives (

Optimized Workflow:

-

Solvent: Ethanol (Abs.) or Methanol.[1] Avoid water.

-

Catalyst: Glacial Acetic Acid (catalytic amount, 2-3 drops per mmol). Strong mineral acids (

) can protonate the hydrazine too strongly, deactivating it. -

Temperature: Reflux for 3–6 hours.

Visualizing the Workflow (DOT Diagram):

Figure 1: Reaction pathway for Schiff base formation highlighting the critical reversibility risk during aqueous workup.

Module 3: The Critical Pitfall – Cyclization vs. Linear Chains

User Question: I see a new spot on my TLC that is non-polar, and my mass spec shows a loss of 18 mass units (

Technical Response: You have inadvertently triggered cyclization . Carbohydrazides are thermodynamic precursors to 1,2,4-triazoles or 1,3,4-oxadiazoles .

The Mechanism of Failure:

Under high heat (

Troubleshooting Guide:

| Observation | Diagnosis | Solution |

| Mass Spec: [M-18] peak | Dehydrative Cyclization | Lower reaction temp below |

| IR: Shift from 1650 to 1600 cm⁻¹ | Formation of C=N (Triazole) | Avoid strong acid catalysts. Use mild acetic acid only. |

| Product Insoluble in Acid | Triazole formation | Linear carbohydrazides are basic; Triazoles are less basic/aromatic. Check solubility. |

Pathway Diagram (DOT):

Figure 2: Divergent pathway showing how forcing conditions lead to unwanted heterocyclic impurities.

Module 4: Isolation & Purification

User Question: My product is a solid brick. It won't dissolve in anything for NMR, and recrystallization is impossible.

Technical Response: Carbohydrazide derivatives exhibit strong intermolecular Hydrogen bonding.

Solubility Hacks:

-

NMR Solvent: Do not use

. Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d). -

Recrystallization:

-

Standard: Ethanol/DMF mixtures (hot).

-

Advanced:Cogrinding . If the compound is for biological testing and solubility is the only barrier, cogrind the solid with Cyclodextrins or PEG to create a solid dispersion, rather than trying to dissolve it chemically.

-

-

Washing: Because the starting materials (hydrazines) are water-soluble, but the product is not:

-

Protocol: Filter the crude hot.[2] Wash the cake with boiling water (removes salts/hydrazine) followed by cold ethanol (removes aldehydes).

-

References

-

Process for making carbohydrazide. U.S. Patent EP0103400B1. Describes the optimized Dimethyl Carbonate (DMC) green synthesis route. Link

-

Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Details the hydrazinolysis of esters and Schiff base condensation protocols. Link

-

Synthesis methods of 1,2,4-triazoles: A review. Frontiers in Chemistry. Explains the mechanism of cyclization from carbohydrazide precursors and how to avoid it. Link

-

A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Provides general reaction conditions and catalyst selection for derivative formation. Link

-

Improvement in Solubility of Poorly Water Soluble Drug. ResearchGate. Discusses cogrinding and solid dispersion techniques for insoluble hydrazide-like drugs. Link

Sources

reducing impurities in the synthesis of 6-Methylpyrazine-2-carbohydrazide

Technical Support Center: Synthesis of 6-Methylpyrazine-2-carbohydrazide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Methylpyrazine-2-carbohydrazide. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can produce a high-purity final product consistently.

The synthesis of 6-Methylpyrazine-2-carbohydrazide is a critical process, as this compound serves as a key intermediate in the development of various pharmaceutical agents.[1] Purity is paramount, and even minor impurities can have significant downstream consequences. This guide addresses the most frequent challenges encountered during its synthesis, which typically involves the hydrazinolysis of a methyl or ethyl ester precursor.[2][3]

Troubleshooting Guides & FAQs

Q1: What are the most common impurities in this synthesis, and how can I detect them?

A1: Understanding potential impurities is the first step to eliminating them. The primary synthesis route involves reacting Methyl 6-methylpyrazine-2-carboxylate with hydrazine hydrate.[2][4] Based on this, the most common impurities are:

-

Unreacted Starting Material (Methyl 6-methylpyrazine-2-carboxylate): The most frequent impurity, indicating an incomplete reaction.

-

Starting Carboxylic Acid (6-Methylpyrazine-2-carboxylic acid): Can be present if the initial esterification to create the starting material was incomplete or if the ester hydrolyzed during workup.

-

Di-acylated Hydrazine (N,N'-bis(6-methylpyrazine-2-carbonyl)hydrazine): A common side-product formed when one molecule of hydrazine reacts with two molecules of the ester.

-

Residual Solvents: Ethanol, methanol, or other solvents used during the reaction or purification steps.

Detection Methods: A multi-faceted approach to analytical chemistry is crucial for robust impurity profiling.

-

Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and quickly identify the presence of starting materials versus the more polar product.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and separating closely related impurities. A reverse-phase C18 column is typically effective.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can identify and quantify impurities if their signals are resolved from the product peaks.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurity peaks from HPLC analysis.

Q2: My reaction is incomplete, leaving significant amounts of the starting ester. What are the likely causes and solutions?

A2: This is the most common issue and is almost always related to reaction kinetics and stoichiometry.

Causality: The reaction of an ester with hydrazine hydrate (hydrazinolysis) is a nucleophilic acyl substitution. Its rate is highly dependent on temperature, concentration, and the molar ratio of the reactants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete hydrazinolysis.

Detailed Solutions:

-

Molar Ratio of Hydrazine Hydrate: A small excess of hydrazine hydrate is insufficient. Due to its volatility and potential to degrade, a significant molar excess (3 to 5 equivalents) is recommended to drive the reaction to completion.

-

Reaction Temperature: This reaction often requires heating. Performing the reaction at room temperature can be sluggish. Refluxing in a suitable solvent like ethanol or methanol dramatically increases the reaction rate.[4]

-

Reaction Time: Monitor the reaction every 1-2 hours using TLC. A typical reaction may take 4-8 hours at reflux.[4] Do not stop the reaction until the starting ester spot has completely disappeared.

Q3: I'm seeing a significant side-product with a higher molecular weight. What is it and how can I prevent it?

A3: This is very likely the di-acylated hydrazine impurity, N,N'-bis(6-methylpyrazine-2-carbonyl)hydrazine.

Mechanism of Formation: This side-product forms when both nitrogen atoms of the hydrazine molecule act as nucleophiles, each attacking a molecule of the ester. This is more likely to occur in regions of the reaction mixture where the ester is in high local concentration relative to hydrazine.

Caption: Desired vs. side reaction pathways.

Prevention Strategies:

-

Control the Addition of Ester: The most effective method is to add the starting ester slowly to a solution of hydrazine hydrate that is already heated to the reaction temperature. This ensures that hydrazine is always in large excess locally, favoring the formation of the desired mono-substituted product.

-

Vigorous Stirring: Ensure the reaction mixture is well-stirred to avoid localized areas of high ester concentration.

-

Use a Sufficiently Large Excess of Hydrazine: As mentioned in Q2, using at least 3-5 equivalents of hydrazine hydrate is critical.

Key Experimental Protocol: Purification by Recrystallization

If impurities are present, recrystallization is often the most effective purification method. The goal is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain soluble at all temperatures.

Step-by-Step Protocol:

-

Solvent Selection: Begin by testing solubility in small-scale trials. Ethanol, isopropanol, and water are good starting points. A mixture of solvents (e.g., Ethanol/Water) often provides the best results.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Solvent System Comparison

| Solvent System | Purity by HPLC (Post-Recrystallization) | Recovery Yield | Observations |

| 95% Ethanol | > 99.5% | ~75% | Forms well-defined, needle-like crystals. |

| Isopropanol | > 99.0% | ~80% | Good recovery, slightly faster crystallization. |

| Water | ~98.0% | ~60% | Lower purity; some impurities may co-precipitate. |

| Ethanol/Water (80:20) | > 99.7% | ~85% | Often the optimal system for high purity and yield. |

References

-

Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. European Journal of Chemistry. [Link]

-

Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]

-

Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]

- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E. [Link]

-

6-METHYLPYRAZINE-2-CARBOXYLIC ACID. gsrs.ncats.nih.gov. [Link]

-

2-methyl-6-vinyl pyrazine. The Good Scents Company. [Link]

-

A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. ResearchGate. [Link]

- JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.

Sources

managing hygroscopic nature of carbohydrazide compounds during storage

Technical Support Center: Carbohydrazide Stability & Storage Reference ID: CHZ-STAB-001 | Last Updated: 2026-02-10

Overview: The Hygroscopic Challenge

Carbohydrazide (1,3-diaminourea) is a potent oxygen scavenger and a critical intermediate in high-energy material synthesis. While chemically robust in its dry crystalline form, it possesses a hygroscopic nature that creates a cascade of experimental failures.

Moisture absorption does not merely alter the weight; it initiates hydrolysis , slowly reverting the compound to hydrazine and carbon dioxide. This guide provides the protocols necessary to arrest this degradation and validate compound integrity.

Section 1: Critical Storage Protocols

For long-term stability (>3 months) or high-purity applications.

Q: "I just received a bulk drum. How should I store aliquots to prevent clumping?"

A: Implement the "Double-Barrier" Inert System. Standard stock bottles are insufficient for long-term storage of carbohydrazide in humid climates. You must isolate the compound from atmospheric moisture and oxidative stress.

The Protocol:

-

Primary Containment: Transfer the compound into amber glass or HDPE containers. Do not fill to the brim; leave 10% headspace.

-

Atmospheric Purge: Flood the headspace with dry Nitrogen (

) or Argon for 15 seconds before sealing. This displaces moisture-laden air. -

Secondary Containment: Place the sealed primary container inside a vacuum desiccator or a larger air-tight container lined with Molecular Sieves (4Å) .

-

Why 4Å Sieves? Unlike silica gel, which can release moisture at high temperatures, molecular sieves retain water more aggressively at low humidity levels.

-

-

Verification: Place a reversible Humidity Indicator Card (HIC) in the secondary container. If the 10% dot turns pink, regenerate your desiccant immediately.

Storage Conditions Summary:

| Parameter | Limit / Target | Reason |

|---|---|---|

| Temperature | < 30°C (Ideal: 4-8°C) | Slows hydrolysis kinetics. |